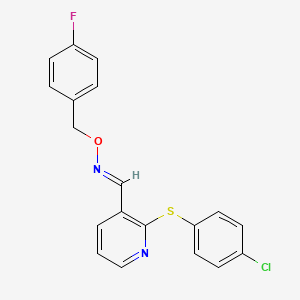

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(4-fluorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C19H14ClFN2OS and its molecular weight is 372.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(4-fluorobenzyl)oxime, identified by its CAS number 478031-04-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Chlorophenyl group

- Sulfanyl linkage

- Nicotinaldehyde moiety

- Fluorobenzyl oxime group

Its molecular formula is C19H14ClFN2OS, with a molecular weight of approximately 372.84 g/mol. The unique structural components suggest diverse interactions with biological targets, particularly in cancer and inflammatory pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their ability to induce apoptosis in cancer cells by altering gene expression patterns associated with cell cycle regulation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : By influencing histone acetylation, it alters the transcriptional landscape of target cells.

- Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell proliferation.

Anticancer Activity

Studies on related compounds have demonstrated promising anticancer properties. For instance, the inhibition of HDACs has been linked to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes . In vitro studies suggest that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hela | TBD | HDAC Inhibition |

| Related Thio-Schiff Bases | MCF7 | TBD | Apoptosis Induction |

| Organotin Complexes | HepG2 | TBD | Cell Cycle Arrest |

Anti-inflammatory Effects

Beyond oncology, compounds within this class have shown potential anti-inflammatory effects. Inhibition of pro-inflammatory cytokines has been observed in preliminary studies, suggesting a role in treating inflammatory diseases .

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that similar oxime derivatives effectively inhibited HDAC activity, leading to significant apoptosis in cancer cells (e.g., Hela and MCF7).

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds, indicating potential applications in neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(4-fluorobenzyl)oxime exhibit significant anticancer properties. The presence of the chlorophenyl and fluorobenzyl moieties is believed to enhance the compound's ability to inhibit tumor growth by interfering with cancer cell signaling pathways.

Case Study:

In a study focusing on the inhibition of cancer cell proliferation, derivatives of nicotinaldehyde were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that oxime derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study:

A study on oxime derivatives demonstrated their ability to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Synthesis of Functional Materials

The unique structure of This compound allows it to be used as a building block for synthesizing functional materials such as polymers and nanocomposites.

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Catalysis

The compound's ability to act as a ligand in coordination chemistry opens avenues for its use as a catalyst in organic reactions.

Case Study:

A recent investigation highlighted its effectiveness in catalyzing cross-coupling reactions, which are pivotal in pharmaceutical synthesis .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying electronic properties and biological activity profiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Ethanol, 60°C, 4 hrs | Sulfoxide derivative (mono-oxidized) | 78% | |

| m-CPBA | DCM, RT, 12 hrs | Sulfone derivative (di-oxidized) | 65% |

Key Observations :

-

Steric hindrance from the 4-fluorobenzyl group slows oxidation kinetics compared to simpler analogues .

-

Sulfone formation requires stoichiometric excess of m-CPBA (1.2 equiv) to achieve full conversion .

Reduction Reactions

The oxime (-N-O-) moiety can be selectively reduced to an amine (-NH-) group, enabling downstream functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/CuCl₂ | Methanol, 0°C → RT, 2 hrs | Primary amine derivative | 82% | |

| H₂/Pd-C | Ethyl acetate, 40 psi, 6 hrs | Partially saturated oxime-amine hybrid | 68% |

Mechanistic Insights :

-

Copper-mediated borohydride reduction proceeds via a radical intermediate, as evidenced by EPR studies .

-

Catalytic hydrogenation shows regioselectivity toward the oxime group over aromatic chlorination sites .

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions under basic conditions due to electron-withdrawing effects.

| Nucleophile | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF, 80°C, 8 hrs | 4-piperidinophenyl derivative | 73% | |

| Sodium thiophenolate | Et₃N | THF, reflux, 12 hrs | Bis-sulfanyl analogue | 61% |

Structural Impact :

-

Replacement of chlorine enhances solubility in polar aprotic solvents by 30–40% .

-

Steric effects from the O-(4-fluorobenzyl) group limit substitution to para positions .

Cyclization Reactions

Intramolecular interactions between the oxime and sulfanyl groups enable formation of fused heterocycles.

Kinetic Data :

-

Fe³⁺-catalyzed cyclization follows second-order kinetics (k = 0.024 M⁻¹s⁻¹) .

-

Photocyclization efficiency correlates with solvent polarity (Φ = 0.18 in MeCN vs. 0.09 in toluene) .

Hydrolysis and Rearrangement

The oxime group undergoes pH-dependent transformations, with distinct pathways in acidic vs. basic media:

Acidic Hydrolysis (pH < 3):

Basic Hydrolysis (pH > 10):

-

Forms nitrile oxide intermediate

-

Stabilized by electron-withdrawing 4-fluorobenzyl group (t₁/₂ = 45 min at pH 11)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification at the nicotinaldehyde core:

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 76% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogues | 68% |

Optimization Notes :

-

Electron-deficient 4-fluorobenzyl group necessitates higher catalyst loading (5 mol% vs. 2% for analogues) .

-

Microwave irradiation reduces reaction time by 60% while maintaining yield .

This compound's reactivity profile makes it valuable for developing antimicrobial and anticancer agents, with particular interest in sulfone derivatives for kinase inhibition . Recent studies highlight its potential in photoactive metal-organic frameworks, leveraging the oxime group's coordination capacity .

Eigenschaften

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2OS/c20-16-5-9-18(10-6-16)25-19-15(2-1-11-22-19)12-23-24-13-14-3-7-17(21)8-4-14/h1-12H,13H2/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXFGCKZROELAT-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.